molecular formula C6H4ClIN4 B1312904 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine CAS No. 873792-88-2

4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine

Cat. No. B1312904
M. Wt: 294.48 g/mol
InChI Key: JITUVDMVAGWHEC-UHFFFAOYSA-N
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Description

4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine, also known as 6-Chloro-7-iodo-7-deazapurine or 4-Chloro-5-iodo-1H-pyrrolo[2,3-D]pyrimidine, is a white solid . It has the molecular formula C6H3ClIN3 .


Synthesis Analysis

The compound can be obtained by the iodine reaction of 4-chloro-7h-pyrrole[2,3-D]pyrimidine with NIS . An acid-catalyzed chemo-selective C-4 substitution of 7H-pyrrolo[2,3-D]pyrimidine (7-deazapurine) ring with various amines has been reported . In another synthesis, compound 34n was prepared from 33 and 4-(bromomethyl)-1-naphthonitrile .


Molecular Structure Analysis

The molecular structure of 4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine is represented by the InChI code 1S/C6H4ClIN4/c7-4-3-2(8)1-10-5(3)12-6(9)11-4/h1H, (H3,9,10,11,12) .


Chemical Reactions Analysis

The compound has been used in the synthesis of a series of 7H-pyrrolo[2,3-D]pyrimidine derivatives . It has also been involved in the preparation of 4-((4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-7-yl)methyl)-1-naphthonitrile .


Physical And Chemical Properties Analysis

The compound is a white solid . It has a molecular weight of 294.48 . The storage temperature is 2-8°C .

Scientific Research Applications

Pharmaceutical Drug Development

  • Application Summary : This compound is utilized as an intermediate in the synthesis of pharmaceutical drugs, particularly kinase inhibitors .
  • Results Summary : The use of this compound has led to the development of drugs with potential efficacy against diseases like cancer, as kinase inhibitors play a crucial role in regulating cellular processes .

Antiradiation Compounds

  • Application Summary : It serves as a precursor in the creation of compounds that offer protection against radiation .
  • Results Summary : Studies suggest that derivatives of this compound can mitigate the harmful effects of radiation exposure .

Nucleoside Analog Synthesis

  • Application Summary : It is used to synthesize nucleoside analogs like tubercidin, which have cytotoxic activity and are important in cancer research .
  • Results Summary : The analogs show pronounced cytotoxic activity, indicating their potential as therapeutic agents .

Kinase Inhibitor Research

  • Application Summary : As a building block in kinase inhibitor research, it contributes to understanding the inhibition of enzymes critical for cell signaling .
  • Results Summary : The research has provided insights into the treatment of diseases where cell signaling goes awry, such as cancer .

Treatment of Rheumatoid Arthritis

  • Application Summary : This compound is an intermediate in the synthesis of Tofatinib, a drug used in the treatment of moderate to severe rheumatoid arthritis .
  • Results Summary : Tofatinib has shown effectiveness in patients with an inadequate response or intolerance to methotrexate .

Anticancer and Antiviral Activities

  • Application Summary : Derivatives of this compound have shown promising biological activities, including anticancer and antiviral properties .
  • Results Summary : Some derivatives have inhibited the growth and proliferation of cancer cells, while others have displayed potential in combating viral infections .

Janus Kinase (JAK) Inhibitors

  • Application Summary : The compound serves as a building block for the synthesis of JAK inhibitors, which are used to treat inflammatory diseases and certain types of cancer .
  • Results Summary : Several JAK inhibitors with this pyrrolo[2,3-d]pyrimidine core have been approved by regulatory agencies, and many are in clinical trials, showing significant therapeutic potential .

Safety And Hazards

The compound is associated with certain hazards. It has been labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, and H335. Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClIN4/c7-4-3-2(8)1-10-5(3)12-6(9)11-4/h1H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITUVDMVAGWHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)N=C(N=C2Cl)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClIN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00470421
Record name 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine

CAS RN

873792-88-2
Record name 4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00470421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AI Khalaf, JK Huggan, CJ Suckling… - Journal of Medicinal …, 2014 - ACS Publications
The treatment of Human African trypanosomiasis remains a major unmet health need in sub-Saharan Africa. Approaches involving new molecular targets are important; pteridine …
Number of citations: 53 pubs.acs.org

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